2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 2034347-58-3
Cat. No.: VC4261959
Molecular Formula: C28H23FN4O2S
Molecular Weight: 498.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034347-58-3 |
|---|---|
| Molecular Formula | C28H23FN4O2S |
| Molecular Weight | 498.58 |
| IUPAC Name | 2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C28H23FN4O2S/c1-2-18-8-14-22(15-9-18)33-27(35)26-25(23(16-30-26)19-6-4-3-5-7-19)32-28(33)36-17-24(34)31-21-12-10-20(29)11-13-21/h3-16,30H,2,17H2,1H3,(H,31,34) |
| Standard InChI Key | PLBVSNPUXQKEIQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Introduction
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Molecular Formula and Weight
The molecular formula of 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is , with a molecular weight of approximately 524.6 g/mol.
Structural Characteristics
The compound features several key functional groups:
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Pyrrolopyrimidine Core: This bicyclic structure is known for its biological activity.
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Thio Group: The presence of sulfur enhances the compound's reactivity and potential interactions with biological targets.
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Acetamide Moiety: This group contributes to the compound's solubility and stability.
Synthesis Methods
The synthesis of 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions that require precise control over reaction conditions such as temperature, solvent choice, and reaction time. Common methodologies include:
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Formation of the Pyrrolopyrimidine Core: This involves cyclization reactions using appropriate precursors.
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Introduction of Thio Group: This can be achieved through nucleophilic substitution reactions involving thiols.
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Acetamide Formation: The final step usually involves acylation reactions to introduce the acetamide moiety.
Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm the structure of the final product.
Anticancer Potential
Research indicates that compounds with a pyrrolopyrimidine core exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in various human tumor cell lines at nanomolar concentrations while exhibiting minimal toxicity in vivo .
Enzyme Inhibition
The compound's structure suggests potential activity against specific biological targets, particularly in enzyme inhibition related to cancer therapeutics. The thio group may enhance binding affinity to target enzymes, making it a candidate for further investigation in drug development.
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